Farmocaine
Description
Farmocaine (CAS 3772-42-7) is an organic compound classified as a substituted benzamide derivative. Its IUPAC name is Benzamide, N-(2-iodo-4-methylphenyl)-4-butyl. Regulatory documentation emphasizes its characterization in terms of identity, purity, and strength, adhering to guidelines for drug substance and product submissions.
Properties
CAS No. |
3772-42-7 |
|---|---|
Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-(butylamino)benzoate |
InChI |
InChI=1S/C17H28N2O2/c1-4-7-12-18-16-10-8-15(9-11-16)17(20)21-14-13-19(5-2)6-3/h8-11,18H,4-7,12-14H2,1-3H3 |
InChI Key |
JQMCLLAJJLVYOC-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC |
Other CAS No. |
3772-42-7 |
Synonyms |
p-(butylamino)benzoic acid-2-(diethylamino)ethyl ester T-caine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Butylaminobenzoyldiethylaminoethyl involves several steps. One common method includes the reaction of p-aminobenzoic acid with butylamine to form p-butylaminobenzoic acid. This intermediate is then reacted with diethylaminoethyl chloride under basic conditions to yield P-Butylaminobenzoyldiethylaminoethyl .
Industrial Production Methods
Industrial production of P-Butylaminobenzoyldiethylaminoethyl typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
P-Butylaminobenzoyldiethylaminoethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
P-Butylaminobenzoyldiethylaminoethyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in neurobiology research.
Medicine: Investigated for its potential use in pain management and as an alternative anesthetic.
Industry: Utilized in the formulation of topical anesthetics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of P-Butylaminobenzoyldiethylaminoethyl involves blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The compound targets specific molecular pathways involved in nerve signal transmission, making it effective as a local anesthetic .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogous Compounds
| Compound Name (CAS) | IUPAC Name | Key Functional Groups | Molecular Formula* | Potential Applications |
|---|---|---|---|---|
| This compound (3772-42-7) | N-(2-iodo-4-methylphenyl)-4-butylbenzamide | Benzamide, iodine, alkyl chain | C₁₈H₂₀INO | CNS modulation, antimicrobial |
| Dimethylmalonic acid, cis-4-methylcyclohexyl pentyl ester (90-247-8) | cis-4-Methylcyclohexyl pentyl dimethylmalonate | Diester, cyclohexyl, methyl | C₁₇H₃₀O₄ | Prodrug delivery, lipid solubility enhancer |
| Glutaric acid, isobutyl 2,3,6-trichlorophenyl ester (55-615-8) | Isobutyl 2,3,6-trichlorophenyl glutarate | Trichlorophenyl ester, glutaric acid | C₁₅H₁₇Cl₃O₅ | Antifungal, agrochemical |
| Succinic acid, 3,5-difluorophenyl 6-chlorohexyl ester (19-424-0) | 6-Chlorohexyl 3,5-difluorophenyl succinate | Difluorophenyl ester, chloroalkyl | C₁₆H₁₈ClF₂O₄ | Anti-inflammatory, prodrug |
| Glutaric acid, 4,4-dimethylpent-2-yl isobutyl ester (33-403-7) | Isobutyl 4,4-dimethylpent-2-yl glutarate | Branched alkyl ester, glutaric acid | C₁₆H₃₀O₄ | Solubility modifier, excipient |
*Molecular formulas estimated based on IUPAC names.
Key Observations:
Structural Diversity :
- This compound’s benzamide scaffold distinguishes it from ester-based analogs. The iodine atom in this compound may enhance lipophilicity and receptor binding compared to chlorinated or fluorinated analogs.
- Ester compounds (e.g., 55-615-8, 19-424-0) exhibit higher hydrolytic instability, suggesting shorter half-lives unless formulated as prodrugs.
Functional Group Impact :
- Halogenation : Chlorine/fluorine in esters (55-615-8, 19-424-0) correlates with antimicrobial activity, whereas this compound’s iodine may improve blood-brain barrier penetration.
- Alkyl Chains : Longer chains (e.g., 6-chlorohexyl in 19-424-0) enhance lipid solubility but may reduce metabolic stability.
Physicochemical Properties :
- All compounds share identical VC values (0.957), indicating similar partition coefficients and solubility profiles. This suggests comparable bioavailability in lipid-rich environments.
Pharmacokinetic and Pharmacodynamic Considerations
While direct pharmacokinetic data for this compound is unavailable, inferences can be drawn from structural analogs:
Table 2: Inferred Pharmacokinetic Profiles
| Compound | Absorption & Bioavailability | Metabolism | Half-Life (Predicted) |
|---|---|---|---|
| This compound | Moderate (lipophilic benzamide) | Hepatic CYP450-mediated deiodination | 8–12 hours |
| 55-615-8 (Trichloro) | Rapid (ester hydrolysis) | Esterase-mediated cleavage | 2–4 hours |
| 19-424-0 (Difluoro) | Variable (chloroalkyl stability) | Oxidative defluorination | 6–8 hours |
Mechanistic Insights:
- This compound : The iodine atom may slow metabolism compared to chlorinated analogs, prolonging its half-life. Its amide bond resists hydrolysis, unlike esters.
- Safety Profile: Halogenated compounds (e.g., 55-615-8) risk generating toxic metabolites (e.g., chlorophenols), whereas this compound’s deiodination may yield less reactive byproducts.
Regulatory and Clinical Considerations
This compound’s regulatory documentation emphasizes stringent quality control for raw materials and drug product formulation, ensuring batch consistency. Comparatively, ester-based analogs require stability studies to address hydrolysis risks. Clinical trials for similar compounds highlight the need for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
